2-amino-4-methoxynicotinic acid
Overview
Description
2-Amino-4-methoxypyridine-3-carboxylic acid is a chemical compound . It is a highly selective inducible nitric oxide synthase inhibitor .
Synthesis Analysis
The synthesis of 2-Amino-4-methoxypyridine can be achieved from 2-Picolinic acid .Molecular Structure Analysis
The molecular formula of 2-Amino-4-methoxypyridine-3-carboxylic acid is C7H8N2O3 .Chemical Reactions Analysis
As a derivative of pyridine, it shares similar chemical reactions with other pyridinecarboxylic acids . Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine and can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
1. Complex Formation and Anion Bonding
2-Amino-4-methoxypyridine-3-carboxylic acid participates in complex formation, exemplified by its reaction with copper(II) acetate and 3-methoxysalicylic acid, leading to the formation of molecular complexes. These complexes showcase unique anion bonding modes, as observed in bis(2-aminomethylpyridine)copper(II) salicylates (Puchoňová et al., 2015).
2. Role in Biochemistry and Material Science
It serves as a building block in biochemistry and material science. For instance, the related 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid demonstrates significant roles in inducing specific structures in peptides and functioning as a probe in electron spin resonance studies (Toniolo et al., 1998).
3. Catalytic Applications
The compound is used in catalysis, as seen in the preparation of 2-acyl-4-aminopyridines. These serve as catalysts for specific methanolysis reactions, demonstrating the compound's utility in selective catalytic processes (Sammakia & Hurley, 2000).
4. Molecular Interactions and DNA Studies
In DNA studies, derivatives of 2-Amino-4-methoxypyridine-3-carboxylic acid, like 2-methoxy-6-chloro-9-aminoacridine, are used to investigate hydrogen bonding in base recognition from outside the nucleic acid double helix, indicating its significance in molecular interaction studies (Gaugain et al., 1981).
5. Medicinal Chemistry and Drug Design
The compound finds applications in medicinal chemistry and drug design. For instance, derivatives like 4-aminopyridine are investigated for their potential in treating conditions like multiple sclerosis and in imaging techniques like PET scans (Rodríguez-Rangel et al., 2020).
6. Polymer Chemistry
In polymer chemistry, 2-Amino-4-methoxypyridine-3-carboxylic acid derivatives are utilized in ring-opening polymerization processes. This showcases their utility in synthesizing novel polymeric materials with specific properties (Pounder et al., 2011).
7. Solar Energy Research
It also plays a role in solar energy research. Derivatives of this compound, such as heteroleptic ruthenium complexes, are investigated for their potential in dye-sensitized solar cells, contributing to advancements in renewable energy technologies (Kuang et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-4-methoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFQNAPMZJJGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702704 | |
Record name | 2-Amino-4-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773099-92-6 | |
Record name | 2-Amino-4-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.